5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one
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Overview
Description
5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 5-chloro-2-phenylpyridazin-3(2H)-one with hexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
- 2-Amino-5-chloro-5-hexenoic acid
Comparison
Compared to similar compounds, 5-Chloro-4-(hexylamino)-2-phenylpyridazin-3(2H)-one is unique due to its hexylamino substituent, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
923027-35-4 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
5-chloro-4-(hexylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H20ClN3O/c1-2-3-4-8-11-18-15-14(17)12-19-20(16(15)21)13-9-6-5-7-10-13/h5-7,9-10,12,18H,2-4,8,11H2,1H3 |
InChI Key |
DCJDFYMEOCNORE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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